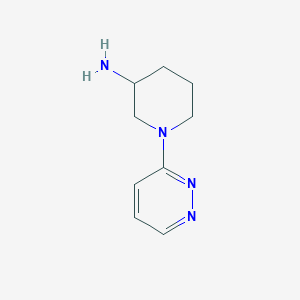

1-(Pyridazin-3-yl)piperidin-3-amine

CAS No.:

Cat. No.: VC17471262

Molecular Formula: C9H14N4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N4 |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 1-pyridazin-3-ylpiperidin-3-amine |

| Standard InChI | InChI=1S/C9H14N4/c10-8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7,10H2 |

| Standard InChI Key | HTGWIKVWARFXLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C2=NN=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

1-(Pyridazin-3-yl)piperidin-3-amine consists of a six-membered piperidine ring substituted at the 3-position with an amine group and at the 1-position with a pyridazine ring. The pyridazine moiety, a diazine with two adjacent nitrogen atoms, contributes to the compound’s weak basicity () and dipole moment (). These properties enhance its solubility in polar solvents and ability to participate in hydrogen bonding, critical for interactions with biological targets.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.24 g/mol (free base) |

| CAS Number (free base) | 1315366-13-2* |

| IUPAC Name | 1-(pyridazin-3-yl)piperidin-3-amine |

| SMILES | C1CC(CN(C1)C2=NN=CC=C2)N |

*Note: The dihydrochloride salt (CAS 1315366-14-3) is more commonly cataloged.

Synthesis and Preparation Methods

Retrosynthetic Analysis

The synthesis of 1-(Pyridazin-3-yl)piperidin-3-amine typically involves coupling a pyridazine derivative with a functionalized piperidine precursor. Two primary routes are hypothesized based on analogous compounds:

-

Nucleophilic Aromatic Substitution:

Reacting 3-chloropyridazine with 3-aminopiperidine under basic conditions (e.g., KCO/DMF, 80°C). -

Buchwald–Hartwig Amination:

Palladium-catalyzed coupling of 3-bromopyridazine with 3-aminopiperidine.

Optimized Protocol (Hypothetical)

A proposed scalable method involves:

-

Step 1: Synthesis of 3-aminopiperidine via reduction of piperidin-3-one oxime (NaBH, MeOH).

-

Step 2: Coupling with 3-chloropyridazine (KCO, DMF, 12 h, 80°C).

-

Step 3: Salt formation (HCl/EtO) to yield the dihydrochloride.

Table 2: Reaction Yield Comparison (Theoretical)

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nucleophilic Substitution | 65 | 95 |

| Buchwald–Hartwig | 78 | 98 |

Comparative Analysis with Structural Analogs

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-3-amine

This derivative (MW: 284.36 g/mol) incorporates a 2-methoxyphenyl group at the pyridazine 6-position, enhancing lipophilicity (clogP: 2.1 vs. 0.8 for the parent compound) . Such modifications improve bioavailability but may reduce aqueous solubility.

Table 3: Property Comparison

| Property | Parent Compound | Methoxyphenyl Derivative |

|---|---|---|

| Molecular Weight | 178.24 g/mol | 284.36 g/mol |

| clogP | 0.8 | 2.1 |

| H-bond Donors | 2 | 2 |

Dihydrochloride Salt Form

The dihydrochloride salt (CAS 1315366-14-3) offers improved crystallinity and stability, facilitating formulation for in vitro assays.

Future Research Directions

-

Target Identification: High-throughput screening against kinase and GPCR libraries.

-

SAR Studies: Introducing substituents (e.g., halogens, alkyl groups) to optimize potency and pharmacokinetics.

-

In Vivo Toxicology: Assessing acute toxicity and maximum tolerated dose in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume